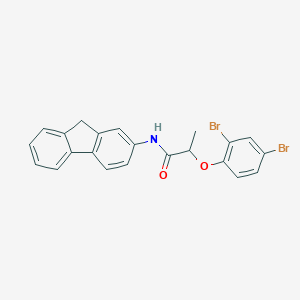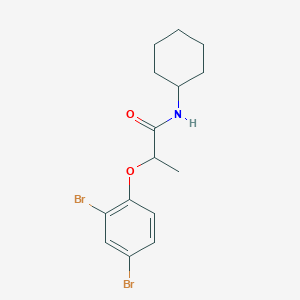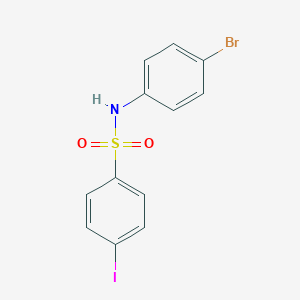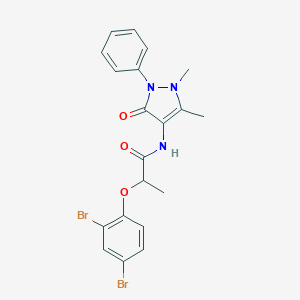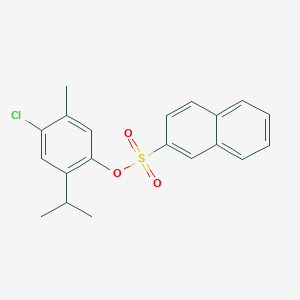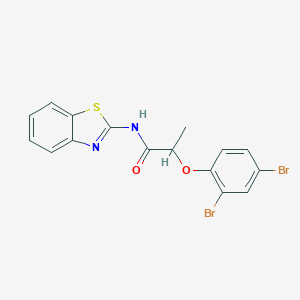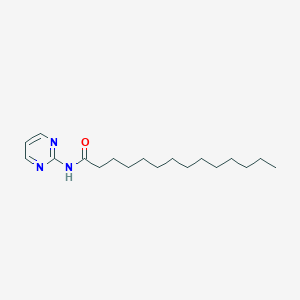
N-(2-pyrimidinyl)tetradecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyrimidinyl)tetradecanamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
作用机制
N-(2-pyrimidinyl)tetradecanamide acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, resulting in a decrease in the effects of endocannabinoids.
Biochemical and physiological effects:
N-(2-pyrimidinyl)tetradecanamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the effects of endocannabinoids on pain, inflammation, and anxiety. It has also been shown to decrease the rewarding effects of drugs of abuse and to have neuroprotective effects in neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(2-pyrimidinyl)tetradecanamide in lab experiments is its specificity for the CB1 receptor, which allows for precise investigation of the effects of endocannabinoids on physiological processes. However, one limitation is that it may have off-target effects on other receptors, which could affect the interpretation of the results.
未来方向
There are many future directions for research on N-(2-pyrimidinyl)tetradecanamide. One direction is to investigate its potential therapeutic uses in various diseases, such as pain, inflammation, and addiction. Another direction is to investigate its effects on the immune system and its potential use in immunotherapy. Additionally, further research is needed to fully understand its mechanism of action and to develop more specific and potent cannabinoid receptor antagonists.
Conclusion:
N-(2-pyrimidinyl)tetradecanamide is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to investigate the endocannabinoid system and its role in various physiological processes. Its specificity for the CB1 receptor allows for precise investigation of the effects of endocannabinoids on physiological processes. Further research is needed to fully understand its mechanism of action and to develop more specific and potent cannabinoid receptor antagonists.
合成方法
N-(2-pyrimidinyl)tetradecanamide can be synthesized by reacting pyrimidine-2-amine with tetradecanoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-(2-pyrimidinyl)tetradecanamide.
科学研究应用
N-(2-pyrimidinyl)tetradecanamide has been used in various scientific research studies to investigate the endocannabinoid system and its role in different physiological processes. It has been used to study the effects of cannabinoids on pain, inflammation, and anxiety. It has also been used to investigate the role of the endocannabinoid system in addiction, neurodegenerative diseases, and cancer.
属性
分子式 |
C18H31N3O |
|---|---|
分子量 |
305.5 g/mol |
IUPAC 名称 |
N-pyrimidin-2-yltetradecanamide |
InChI |
InChI=1S/C18H31N3O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(22)21-18-19-15-13-16-20-18/h13,15-16H,2-12,14H2,1H3,(H,19,20,21,22) |
InChI 键 |
RMOLFKZLUIDLNS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC=CC=N1 |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



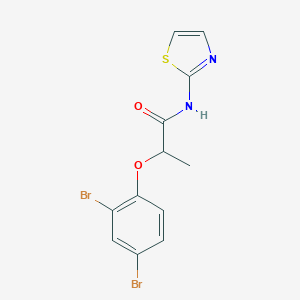

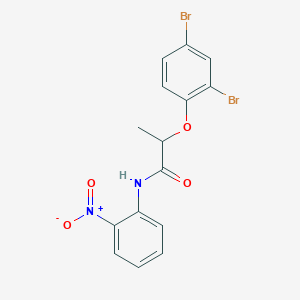
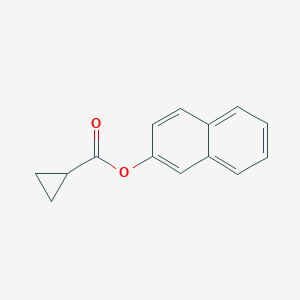
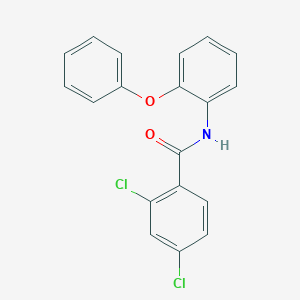
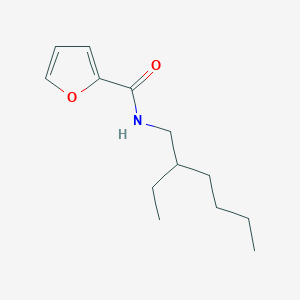
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
